2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Formation of Final Product: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the aromatic ring or the amine group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to quinones, while reduction could yield various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: A simpler analog without the pyrrolidine group.
2-(3,4-Methylenedioxyphenyl)-2-(pyrrolidin-1-yl)ethanamine: A similar compound with a methylenedioxy group instead of methoxy groups.
2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanamine: A compound with a methylamino group instead of pyrrolidine.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride is unique due to the presence of both the dimethoxyphenyl and pyrrolidinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16;;/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACRQSGDNMUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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